![molecular formula C9H10N2O3S B2458951 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid CAS No. 866017-87-0](/img/structure/B2458951.png)
2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C9H10N2O3S . It is also known as "Acetic acid, 2-[(5-acetyl-4-methyl-2-pyrimidinyl)thio]-" . This compound has been identified as a novel inhibitor for GlmU acetyltransferase activity .
Molecular Structure Analysis
The molecular weight of this compound is 226.25 . The specific structure can be determined using the molecular formula and additional spectroscopic methods, which are not detailed in the available resources.Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. Its ability to inhibit bacterial growth and disrupt essential cellular processes makes it a promising candidate for novel antibiotics .
- 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid has been explored as an inhibitor of GlmU acetyltransferase, an enzyme involved in bacterial cell wall biosynthesis. Inhibition of GlmU disrupts peptidoglycan synthesis, rendering bacteria vulnerable .
Antibacterial Activity
GlmU Acetyltransferase Inhibition
properties
IUPAC Name |
2-(5-acetyl-4-methylpyrimidin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-5-7(6(2)12)3-10-9(11-5)15-4-8(13)14/h3H,4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERRUCSHSCFFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.